5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one
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Overview
Description
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with β-diketones. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or methanol at temperatures ranging from 0°C to 78°C, yielding the desired pyrazole derivative . Industrial production methods often employ scalable solvent-free reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Scientific Research Applications
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities . For example, it may act as an inhibitor of inflammatory pathways by interacting with chemokine receptors .
Comparison with Similar Compounds
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis.
3,5-dimethylpyrazole: Commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-aminopyrazole: Utilized in the synthesis of condensed heterocyclic systems and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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